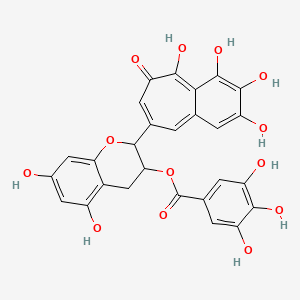
表没食子酸没食子酸酯表儿茶素没食子酸酯
描述
Synthesis Analysis
ETFGg is synthesized enzymatically from epigallocatechin (EGC) and epigallocatechin gallate (EGCg), respectively, in green tea extract via laccase oxidation in the presence of gallic acid. This process transforms the green tea catechins into ETFGg and other polymerized catechin derivatives, mirroring the natural fermentation processes that produce oolong and black teas. Various basidiomycetes and fungi have been screened to find suitable laccases for ETFGg production, with Hericium coralloides identified as a notable source due to its effective laccase production (Itoh et al., 2017; Itoh et al., 2016).
Molecular Structure Analysis
The molecular structure of ETFGg has been elucidated through various analytical techniques, including 1H/13C NMR, MALDI-TOF/high resolution MS, and UV–visible absorption spectral analyses. These methods have confirmed the structural identity of ETFGg, distinguishing it from its precursor compounds and highlighting its unique polyphenolic structure (Itoh et al., 2007).
Chemical Reactions and Properties
ETFGg's chemical properties, particularly its interaction with enzymes and other substrates, are crucial for its synthesis and functional attributes. The enzymatic process involving laccase catalyzes the conversion of green tea catechins in the presence of gallic acid, leading to the production of ETFGg. This process highlights the compound's role in the enzymatic oxidation and polymerization of catechins, contributing to its physiological functions and potential health benefits (Matsuo et al., 2009).
Physical Properties Analysis
While specific studies detailing the physical properties of ETFGg, such as solubility, melting point, and crystallinity, are not directly addressed in the available literature, the compound's synthesis and molecular structure analysis suggest it shares characteristics common to polyphenols, including high solubility in water and alcohol, which are essential for its functional applications in food and health sectors.
Chemical Properties Analysis
The chemical properties of ETFGg, including its antioxidative activity and ability to inhibit various enzymes, underline its potential as a functional food material. These properties are a direct consequence of its unique molecular structure, which allows for versatile physiological functions, including inhibitory effects on pancreatic lipase and matrix metalloproteinases, contributing to its anti-obesity and anti-periodontal disease activities (Itoh et al., 2017).
科学研究应用
酶促合成和功能表征
- 来源: 在存在没食子酸的情况下,漆酶处理绿茶提取物中产生的表没食子酸没食子酸酯表儿茶素没食子酸酯的功能表征(Itoh 等人,2017 年)
- 摘要: 表没食子酸没食子酸酯表儿茶素没食子酸酯 (ETFGg) 是红茶中的一种次要多酚,它通过漆酶氧化从绿茶提取物中的表没食子酸表没食子酸酯 (EGCg) 合成。此过程导致绿茶提取物成分转化,ETFGg 浓度更高。研究发现,ETFGg 表现出多种生理功能,包括抗氧化活性、胰腺脂肪酶抑制和对链球菌木糖基转移酶的抑制作用。它还影响基质金属蛋白酶-1 和-3 的活性以及人牙龈成纤维细胞的合成。ETFGg 的抑制作用与对接模拟一致,使 ETFGg 和含有 ETFGg 的漆酶处理绿茶提取物有望用于功能性食品应用,特别是在抗肥胖和抗牙周病活动中。
用于 ETFGg 生产的漆酶基因克隆
- 来源: 从适合生产表没食子酸没食子酸酯表儿茶素没食子酸酯的珊瑚齿 Hericium coralloides NBRC 7716 中表征和克隆漆酶基因(Itoh 等人,2016 年)
- 摘要: 本研究的重点是确定一种合适的漆酶用于生产 ETFGg。该研究从珊瑚齿 Hericium coralloides NBRC 7716 中鉴定出一种细胞外漆酶,该漆酶可有效产生 ETFGg。该酶 Lcc2 与从珊瑚齿子实体中分离的漆酶不同。它具有广泛的底物特异性,包括氧化酚类底物的能力。获得了全长 lcc2 基因,重组漆酶产生的 ETFGg 水平与天然酶相似。这一发现可以促进 ETFGg 在各种应用中的生产。
绿茶提取物中的酶促转化
- 来源: 在没食子酸存在下漆酶催化的绿茶儿茶素转化为表没食子酸没食子酸酯和表没食子酸没食子酸酯表儿茶素没食子酸酯(Itoh 等人,2007 年)
- 摘要: 该研究探索了使用漆酶酶促氧化含有儿茶素和没食子酸的绿茶提取物,以增强其作为食品原料的功能。此过程导致表没食子酸没食子酸酯和表没食子酸没食子酸酯表儿茶素没食子酸酯的形成。本研究中使用的方法提供了一种将绿茶中的儿茶素衍生物转化为不同化合物的途径,从而可能增强提取物的功能特性。
表没食子酸没食子酸酯的概况
- 来源: 单宁和相关化合物。XXXVI。: 从红茶中分离茶没食子酸没食子酸酯的新红色素的结构(Nonaka 等人,1986 年)
- 摘要: 这项关于红茶多酚的早期研究导致了新的红色素被分离出来,包括表没食子酸没食子酸酯表儿茶素没食子酸酯和表没食子酸没食子酸酯。这些化合物被确定为由没食子酸与没食子儿茶素氧化缩合形成的不寻常的苯并三环酮,有助于了解茶没食子酸没食子酸酯的结构和形成。
作用机制
Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .
Target of Action
The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.
Mode of Action
ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.
Biochemical Pathways
The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .
Result of Action
The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .
Action Environment
The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.
属性
IUPAC Name |
[5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGRMMSVGCHWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epitheaflagallin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
102067-92-5 | |
| Record name | Epitheaflagallin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
| Record name | Epitheaflagallin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?
A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:
- Antioxidative activity: ETFGg can neutralize harmful free radicals. []
- Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []
- Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []
- Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]
Q2: How does Epitheaflagallin 3-O-gallate (ETFGg) exert its inhibitory effects at the molecular level?
A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []
Q3: Are there any ongoing research efforts to develop Epitheaflagallin 3-O-gallate (ETFGg) for therapeutic applications?
A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



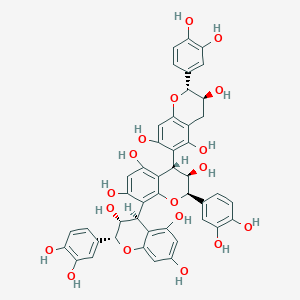


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-5-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-8-(2-methylbut-3-en-2-yl)chromen-4-one](/img/structure/B1255526.png)



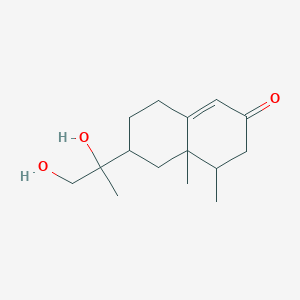
![p-Sulfonatocalix[6]arene](/img/structure/B1255535.png)
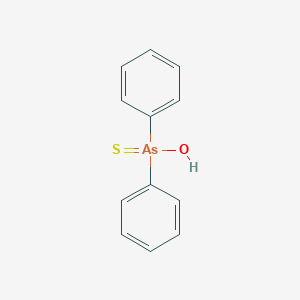

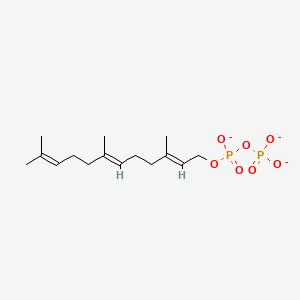
![N'-butan-2-yl-N-[2-(3,5-dimethyl-1-piperidinyl)-4-methyl-6-quinolinyl]butanediamide](/img/structure/B1255540.png)
